1-Amino-4-ethylhexan-3-ol

Overview

Description

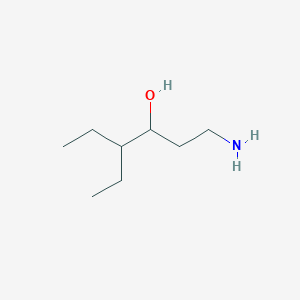

1-Amino-4-ethylhexan-3-ol is a chemical compound with the molecular formula C8H19NO and a molecular weight of 145.24 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 1-Amino-4-ethylhexan-3-ol consists of an amino group (NH2), an alcohol group (OH), and an ethylhexane backbone . The position of a particular functional group in the molecule can significantly impact its properties .Chemical Reactions Analysis

While specific chemical reactions involving 1-Amino-4-ethylhexan-3-ol are not available, alcohols, in general, can undergo a variety of reactions. They can be converted into better leaving groups using reagents like thionyl chloride or can react with hydrogen halides .Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of 1-Amino-4-ethylhexan-3-ol, focusing on unique applications across different fields:

Drug Development

1-Amino-4-ethylhexan-3-ol serves as a versatile building block in drug development due to its enaminone scaffold, which is a highly reactive center that can act as a pharmacophore for molecules in drug development. Its nucleophilic and electrophilic characteristics allow for the creation of various pharmacologically active compounds .

Organic Synthesis

In organic synthesis, 1-Amino-4-ethylhexan-3-ol can be used to synthesize enamines and related structures. Enamines are valuable intermediates in organic chemistry, often serving as precursors to aldehydes, ketones, and other complex molecules .

Catalysis

Functionalization of covalent organic frameworks (COFs) with amino groups like those in 1-Amino-4-ethylhexan-3-ol can enhance their catalytic performance and widen their applications. This functionalization can introduce special characteristics to COFs, making them suitable for various catalytic processes .

Pharmaceutical Testing

This compound is also used in pharmaceutical testing as a high-quality reference standard to ensure accurate results during the drug development process .

Electrochemistry

1-Amino-4-ethylhexan-3-ol may find applications in electrochemistry, where it could be involved in green synthesis processes. Electrochemistry aims to obtain substances under mild conditions through atom-efficient and low-waste processes .

Future Directions

While specific future directions for 1-Amino-4-ethylhexan-3-ol are not available, research in the field of chemistry is moving towards the use of large language models for predicting chemical properties, optimizing reactions, and even designing and conducting experiments autonomously . Additionally, there is interest in the electron transfer chemistry of graphene and the use of ionic liquids .

properties

IUPAC Name |

1-amino-4-ethylhexan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO/c1-3-7(4-2)8(10)5-6-9/h7-8,10H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDVFDBHGBHTAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-4-ethylhexan-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

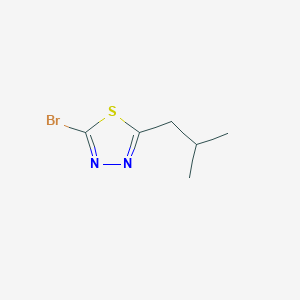

![6-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1376687.png)

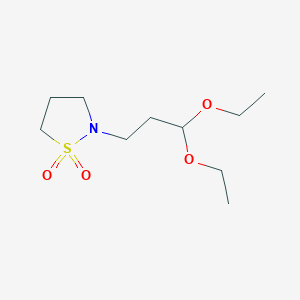

![1-[(5-Chloropyridin-2-yl)methyl]piperazine](/img/structure/B1376696.png)

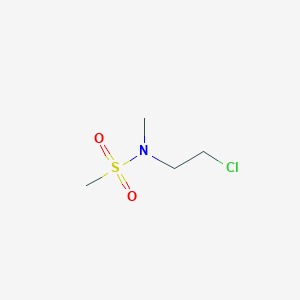

![2-amino-N-{bicyclo[2.2.1]heptan-2-yl}-4-chlorobenzene-1-sulfonamide](/img/structure/B1376700.png)

![3-amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamide](/img/structure/B1376707.png)